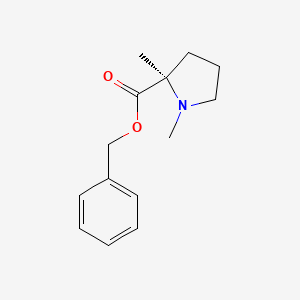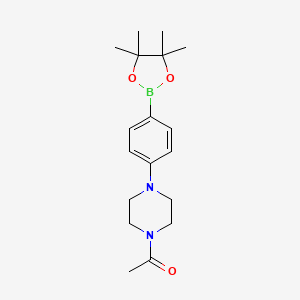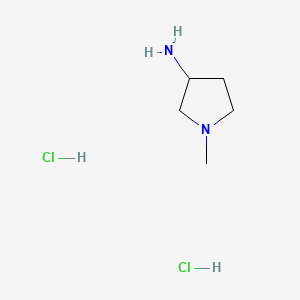![molecular formula C8H5NOS B595210 Benzo[d]thiazole-4-carbaldehyde CAS No. 1213833-90-9](/img/structure/B595210.png)
Benzo[d]thiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazole-4-carbaldehyde is a chemical compound with the CAS Number: 1213833-90-9 . It has a molecular weight of 163.2 and its IUPAC name is 1,3-benzothiazole-4-carbaldehyde . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it has been used in the cyanation of 4-bromobenzo [1,2-d:4,5-d′]bis ([1,2,3]thiadiazole) with copper (I) cyanide in DMF to form benzo [1,2-d:4,5-d′]bis ([1,2,3]thiadiazole)-4-carbonitrile .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The InChI code for this compound is 1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H .
Scientific Research Applications
Antioxidant Studies: Benzo[d]imidazo[2,1-b]thiazole derivatives, synthesized from benzo[d]thiazole-4-carbaldehyde, have shown significant antioxidant properties. One specific compound, Benzo[4, 5]imidazo[2, 1-b]thiazole-2-carbaldehyde, exhibited a high level of inhibition in antioxidant studies (Nikhila, Batakurki, & Yallur, 2020).
Drug Discovery Building Blocks: Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives of Benzo[d]thiazole have been identified as valuable building blocks in drug discovery, offering various possibilities for chemical modifications and targeting different bioactivities (Durcik et al., 2020).
Antitumor Activity: Novel Chromenones bearing a benzothiazole moiety, synthesized using this compound, have shown significant in vitro antitumor activities against various cancer cell lines (El-Helw et al., 2019).
Antibacterial Potency: Some synthesized compounds incorporating benzo[d]thiazole have exhibited prominent antibacterial activities, potentially serving as templates for developing new antibacterial drugs (Deshineni et al., 2020).
Anion Sensing Properties: Thiazole-based carbaldehydes, including derivatives of this compound, have been used to develop sensors for fluoride anions, demonstrating fluorescence enhancement upon interaction with fluoride (Tayade & Sekar, 2017).
Mechanism of Action
Target of Action
Benzo[d]thiazole-4-carbaldehyde has been found to exhibit significant activity against Mycobacterium tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
It is believed that the compound interacts with its target, dpre1, leading to the inhibition of the enzyme’s function . This disruption in the function of DprE1 affects the synthesis of arabinogalactan, thereby compromising the integrity of the mycobacterial cell wall .
Biochemical Pathways
The inhibition of DprE1 by this compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall and its disruption leads to the loss of cell wall integrity, which can ultimately result in the death of the bacterium .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the mycobacterial cell wall . By inhibiting the function of DprE1, the compound interferes with the synthesis of arabinogalactan, leading to a compromised cell wall and potentially the death of the bacterium .
Action Environment
Like many other compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
Benzothiazole derivatives, including Benzo[d]thiazole-4-carbaldehyde, have shown promising anti-tubercular activity, with better inhibition potency found in new benzothiazole derivatives against M. tuberculosis . Therefore, future research could focus on further exploring the anti-tubercular potential of these compounds .
properties
IUPAC Name |
1,3-benzothiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNWADMZUYTNIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856646 |
Source


|
| Record name | 1,3-Benzothiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1213833-90-9 |
Source


|
| Record name | 1,3-Benzothiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


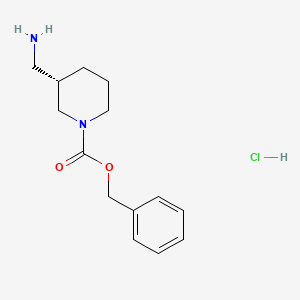
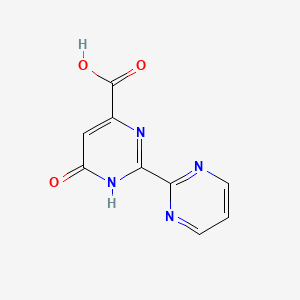
![Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B595132.png)
![4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B595134.png)

![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595138.png)
![(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B595139.png)
